Cas no 1396784-54-5 (2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide)

2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
- 1396784-54-5
- F6237-1699
- VU0538872-1
- 2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide
- AKOS024541389
-
- インチ: 1S/C15H17FN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24)
- InChIKey: MREOXEVVRCDSMK-UHFFFAOYSA-N
- ほほえんだ: N1=C(C(NCCCN2CCCC2=O)=O)N=NN1C1=CC=C(F)C=C1
計算された属性
- せいみつぶんしりょう: 332.13970197g/mol
- どういたいしつりょう: 332.13970197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6237-1699-2mg |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-10mg |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-4mg |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-50mg |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-3mg |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-15mg |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-20μmol |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-2μmol |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-1mg |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6237-1699-30mg |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396784-54-5 | 30mg |
$119.0 | 2023-09-09 |
2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamideに関する追加情報
Introduction to 2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396784-54-5)
The compound 2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide, identified by its CAS number 1396784-54-5, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this compound incorporates several key functional groups, including a 4-fluorophenyl moiety, a propyl chain linked to a pyrrolidinone ring, and a tetrazole core, each contributing to its unique chemical and biological characteristics.
Recent research in the domain of drug discovery has highlighted the potential of tetrazole derivatives as bioactive scaffolds. The tetrazole ring in this compound is known for its ability to modulate various biological pathways, making it a valuable component in the design of novel therapeutic agents. Specifically, the 5-carboxamide group appended to the tetrazole core introduces a polar moiety that enhances solubility and binding affinity to biological targets. This feature is particularly relevant in the development of small-molecule drugs that require efficient cellular penetration and interaction with proteins.
The presence of the 4-fluorophenyl group adds another layer of complexity to the molecule's pharmacological profile. Fluorinated aromatic compounds are widely recognized for their metabolic stability and enhanced binding interactions with enzymes and receptors. In particular, the fluorine atom at the para position relative to the phenyl ring can influence electronic properties, leading to improved pharmacokinetic profiles. This characteristic has been leveraged in various drug candidates targeting neurological disorders, where precise modulation of receptor activity is crucial.
Furthermore, the pyrrolidinone ring in the N-terminal position introduces a nitrogen-rich environment that can interact with hydrogen bond donors and acceptors in biological systems. This structural feature is often exploited to enhance binding affinity and selectivity. The propyl chain linking the pyrrolidinone ring to the tetrazole core provides additional conformational flexibility, allowing the molecule to adopt multiple orientations that may optimize interactions with biological targets.
In recent years, computational modeling and high-throughput screening have been instrumental in identifying novel bioactive compounds. The structural features of 2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396784-54-5) have been subjected to rigorous virtual screening protocols to assess their potential as inhibitors or modulators of key enzymes and receptors involved in various diseases. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression.
Experimental validation of these computational predictions has been conducted through in vitro assays. These studies have demonstrated that derivatives of this compound class exhibit promising pharmacological effects at submicromolar concentrations. The ability of these molecules to disrupt aberrant signaling pathways has made them attractive candidates for further development into therapeutic agents. Specifically, the combination of the tetrazole, fluorophenyl, and pyrrolidinone moieties appears to synergize effectively in modulating target proteins.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce each functional group with minimal side reactions. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in constructing the carbon-carbon bonds within the molecule's framework. Additionally, protecting group strategies have been utilized to safeguard sensitive functional groups during synthetic transformations.
Once synthesized, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the molecular structure and purity of the compound. These analytical methods provide critical data for understanding how the compound interacts with biological targets at a molecular level. High-resolution NMR spectroscopy has revealed detailed insights into the dynamic behavior of the molecule in solution, which is essential for predicting its behavior within biological systems.
The pharmacokinetic properties of 2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396784-54-5) have been evaluated through preclinical studies using animal models. These studies have assessed parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). Preliminary results indicate that this compound exhibits favorable pharmacokinetic profiles with reasonable bioavailability and moderate metabolic clearance rates. These findings are crucial for determining appropriate dosing regimens and minimizing potential side effects in human subjects.
In conclusion, 2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396784-54-5) represents a promising candidate for further development as a therapeutic agent. Its unique structural features have been validated through both computational modeling and experimental studies, demonstrating its potential as an inhibitor or modulator of key biological targets. Ongoing research aims to optimize its pharmacological properties and explore its efficacy in treating various diseases.
1396784-54-5 (2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide) 関連製品
- 324008-94-8(1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine)
- 216159-03-4(4-bromo-2-fluorobenzene-1-sulfonyl chloride)
- 105356-90-9(4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone)
- 184919-90-2(1-benzyl-4-phenylmethanesulfonylpiperidine)
- 2137545-36-7(4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine)
- 1247095-42-6(4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole)
- 1396880-62-8(N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide)
- 2172228-72-5(2-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 5866-97-7(2,6-Dichloro-3-nitrobenzaldehyde)
- 129415-92-5(3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile)




